molecular formula C23H13Cl2N3O2S2 B13803800 3-chloro-N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzothiophene-2-carboxamide

3-chloro-N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzothiophene-2-carboxamide

Cat. No.: B13803800
M. Wt: 498.4 g/mol
InChI Key: VGOVNQHGSVDBPJ-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-2-carboxamide,3-chloro-N-[[[2-(2-chlorophenyl)-5-benzoxazolyl]amino]thioxomethyl]-(9ci) is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[b]thiophene-2-carboxamide derivatives typically involves the reaction of benzo[b]thiophene-2-carboxylic acid with appropriate amines under specific conditions. For instance, the synthesis of 3-chloro-N-[[[2-(2-chlorophenyl)-5-benzoxazolyl]amino]thioxomethyl]benzo[b]thiophene-2-carboxamide can be achieved through the following steps:

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene-2-carboxamide derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols .

Scientific Research Applications

Benzo[b]thiophene-2-carboxamide derivatives have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzo[b]thiophene-2-carboxamide derivatives involves their interaction with specific molecular targets. For instance, some derivatives act as agonists of the stimulator of interferon genes (STING) pathway. Upon binding to STING, these compounds trigger the activation of downstream signaling pathways, including the interferon regulatory factor (IRF) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways. This leads to the production of type I interferons and proinflammatory cytokines, which play crucial roles in immune responses and antitumor activity .

Comparison with Similar Compounds

Benzo[b]thiophene-2-carboxamide derivatives can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and biological activities of benzo[b]thiophene-2-carboxamide,3-chloro-N-[[[2-(2-chlorophenyl)-5-benzoxazolyl]amino]thioxomethyl]-(9ci), making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H13Cl2N3O2S2

Molecular Weight

498.4 g/mol

IUPAC Name

3-chloro-N-[[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C23H13Cl2N3O2S2/c24-15-7-3-1-5-13(15)22-27-16-11-12(9-10-17(16)30-22)26-23(31)28-21(29)20-19(25)14-6-2-4-8-18(14)32-20/h1-11H,(H2,26,28,29,31)

InChI Key

VGOVNQHGSVDBPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC(=S)NC3=CC4=C(C=C3)OC(=N4)C5=CC=CC=C5Cl)Cl

Origin of Product

United States

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